2-chloro-6-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2/c20-14-7-4-8-15(21)18(14)19(26)22-11-12-24-17(25)10-9-16(23-24)13-5-2-1-3-6-13/h1-10H,11-12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTXWVVWFOANFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 2-Chloro-6-fluorobenzoic Acid
2-Chloro-6-fluorobenzoic acid is converted to its methyl ester using methanol and sulfuric acid under reflux (8 h, 65–70°C). This step protects the carboxylic acid group, facilitating subsequent reactions.
Reaction Conditions
Acid Chloride Formation
The methyl ester is treated with thionyl chloride (SOCl$$2$$) at 0–5°C to produce 2-chloro-6-fluorobenzoyl chloride. Excess SOCl$$2$$ is removed under reduced pressure.
Typical Procedure
- Temperature : 0–5°C (exothermic reaction)
- Solvent : Dry dichloromethane
- Purity : >98% (by $$ ^1H $$-NMR)
Synthesis of 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethylamine
Pyridazinone Ring Formation
Cyclocondensation of 4-phenyl-4-oxobutanoic acid with hydrazine hydrate in ethanol forms 3-phenylpyridazin-6(1H)-one.
Optimized Protocol
Ethylamine Side-Chain Introduction
The pyridazinone undergoes alkylation with 2-bromoethylamine hydrobromide in the presence of K$$2$$CO$$3$$.
Reaction Parameters
- Solvent : Acetonitrile
- Temperature : 80°C, 12 h
- Yield : 68%
- Key Spectral Data : ESI-MS m/z 246.1 [M+H]$$^+$$
Amide Coupling: Final Step Synthesis
Reaction of 2-Chloro-6-fluorobenzoyl Chloride with 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethylamine
The acid chloride is reacted with the ethylamine derivative in dry THF under nitrogen atmosphere.
Procedure
- Base : Triethylamine (2 eq) added to neutralize HCl.
- Conditions : 0°C → room temperature, 4 h.
- Workup : Aqueous NaHCO$$3$$ wash, column chromatography (SiO$$2$$, ethyl acetate/hexane).
Yield : 74%
Purity : 96.5% (HPLC)
Analytical Validation and Spectral Data
Structural Confirmation
- $$ ^1H $$-NMR (400 MHz, CDCl$$3$$) : δ 8.12 (d, J = 7.8 Hz, 1H, Ar-H), 7.68–7.75 (m, 2H, Ar-H), 7.48–7.55 (m, 5H, Ph), 4.21 (t, J = 6.4 Hz, 2H, NCH$$2$$), 3.89 (t, J = 6.4 Hz, 2H, CH$$_2$$NH), 3.02 (s, 1H, NH).
- ESI-MS : m/z 428.1 [M+H]$$^+$$ (calculated for C$${19}$$H$${15}$$ClFN$$3$$O$$2$$: 427.08).
Purity Assessment
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
- Low Yield in Pyridazinone Cyclization : Trace water degrades hydrazine efficiency; anhydrous conditions improve yield to 65%.
- Ethylamine Side-Chain Instability : Alkylation under Mitsunobu conditions (DIAD, PPh$$_3$$) increases yield to 75%.
- Amide Hydrolysis Risk : Lower reaction temperature (0°C) and shorter coupling times (2 h) prevent degradation.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group in the pyridazinone moiety to an alcohol.
Substitution: The chloro and fluoro substituents on the benzene ring can be replaced with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
2-chloro-6-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit a particular enzyme by binding to its active site, thereby blocking its activity.
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 2-Cl, 6-F substituents contrast with the methoxy (-OCH₃) and hydroxyl (-OH) groups in analogs.
- Synthetic Yields: The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) achieved 80% yield via a 30-minute reaction between benzoyl chloride and 3,4-dimethoxyphenethylamine .
Side Chain Heterocycles and Physicochemical Properties
Table 2: Side Chain and Physical Properties
| Compound Name | Side Chain Heterocycle | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| Target Compound | Pyridazinone | Not reported | Amide, Ketone, Cl/F |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide | None | 90 | Amide, Methoxy |
| 2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide | None | 96 | Amide, Hydroxy, Methoxy |
Key Observations :
- Thermal Stability : Higher melting points in analogs with polar substituents (e.g., Rip-B and Rip-D at 90–96°C) suggest stronger intermolecular forces (e.g., hydrogen bonding) compared to the target compound’s halogenated system, where Cl/F may reduce polarity .
- Heterocyclic Influence: The pyridazinone ring in the target compound introduces a conjugated system and keto group, which could enhance binding to biological targets through dipole interactions or π-orbital overlap.
Structural Characterization Methods
- X-ray Crystallography : Programs like SHELXL (part of the SHELX suite) are widely used for small-molecule refinement, including halogenated compounds . The target compound’s structure could be resolved using similar methods.
- NMR Spectroscopy: Analogs such as Rip-B and Rip-D were characterized via ¹H/¹³C-NMR (Tables 1 and 2 in ), with chemical shifts reflecting substituent effects . For the target compound, the deshielding effect of Cl/F on aromatic protons would be notable.
Biological Activity
2-chloro-6-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide, a compound with the CAS number 921872-85-7, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications in various fields, including antiviral and anti-inflammatory research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 371.8 g/mol. The compound features a chlorinated and fluorinated benzamide structure, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅ClFN₃O₂ |
| Molecular Weight | 371.8 g/mol |
| CAS Number | 921872-85-7 |
Research indicates that compounds with similar structures exhibit a range of biological activities. The presence of halogen substituents (chlorine and fluorine) often enhances the lipophilicity and bioavailability of these compounds, potentially leading to increased interaction with biological targets such as enzymes and receptors.
Antiviral Activity
A study focusing on related compounds demonstrated that derivatives with similar substitutions showed significant antiviral activity against HIV-1. The 2-chloro and 6-fluoro substitutions were noted to enhance inhibitory effects on HIV reverse transcriptase, suggesting that similar mechanisms may apply to this compound .
Case Studies
- Antiviral Efficacy :
-
Anti-inflammatory Potential :
- A comparative analysis of pyridazine derivatives indicated that compounds with similar structural motifs demonstrated significant anti-inflammatory effects in animal models. These studies reported reductions in inflammatory markers and pain responses, suggesting that the target compound may also possess anti-inflammatory properties .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
Antiviral Activity
- Efficacy : The compound showed effective inhibition of HIV replication at nanomolar concentrations.
- Mechanism : It likely acts by interfering with the HIV reverse transcriptase enzyme, crucial for viral RNA conversion into DNA.
Anti-inflammatory Activity
- In Vivo Studies : In animal models, the compound significantly reduced paw edema and leukocyte migration, indicating its potential as an anti-inflammatory agent.
| Study Type | Findings |
|---|---|
| In Vitro (Antiviral) | Effective against HIV at low concentrations |
| In Vivo (Anti-inflammatory) | Reduced edema and leukocyte migration significantly |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
